
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for researchers in a variety of fields.
Mechanism Of Action
The mechanism of action of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves its ability to inhibit the activity of certain enzymes and pathways within cells. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival (Wang et al., 2013).
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one are still being studied, but early research suggests that this compound may have a variety of effects on cells and tissues. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells (Wang et al., 2013), and may also be involved in the regulation of autophagy (Zhang et al., 2015).
Advantages And Limitations For Lab Experiments
The advantages of using 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one in lab experiments include its ability to modulate certain biological pathways, its relatively low cost, and its availability from commercial suppliers. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one. Some possible areas of study include the development of new cancer therapies based on this compound, the exploration of its potential as a treatment for neurodegenerative diseases, and the identification of new biological pathways that can be modulated by this compound. Additionally, further studies will be needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
In conclusion, 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a valuable tool for researchers in a variety of fields due to its ability to modulate certain biological pathways. While there are still many unanswered questions about the biochemical and physiological effects of this compound, early research suggests that it may have a variety of potential applications in the fields of cancer research, neurodegenerative disease, and beyond.
Synthesis Methods
The synthesis of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves a multi-step process that has been described in detail in several scientific publications. One such publication, by Wang et al. (2013), describes a method that involves the use of a palladium-catalyzed reaction to form the benzoxazinone ring system, followed by a series of additional steps to introduce the pyridine and nitro groups.
Scientific Research Applications
The ability of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one to modulate certain biological pathways has made it a valuable tool for researchers in a variety of fields. For example, this compound has been used to study the role of the NF-κB pathway in cancer cells (Wang et al., 2013), as well as the regulation of autophagy in neurodegenerative diseases (Zhang et al., 2015).
properties
CAS RN |
120122-93-2 |
|---|---|
Product Name |
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one |
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
6-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-21-13-5-4-11(17(19)20)7-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |
InChI Key |
WUKGYTSINZSRRG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




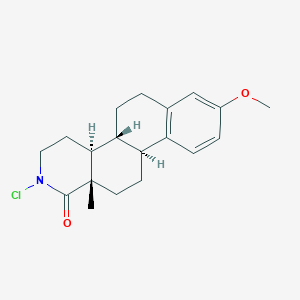
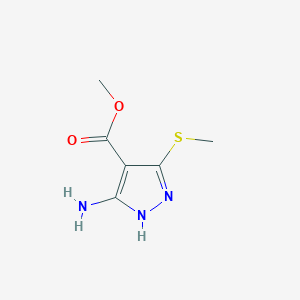
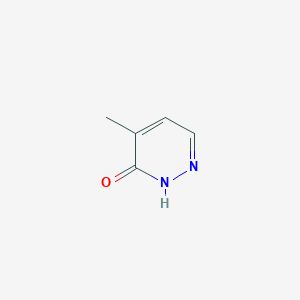
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
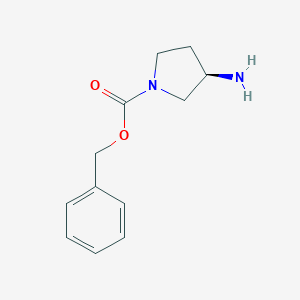

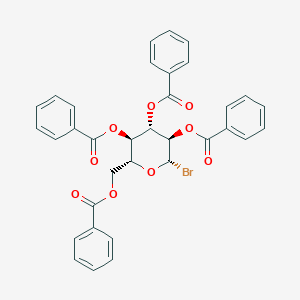
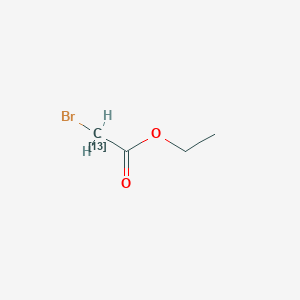
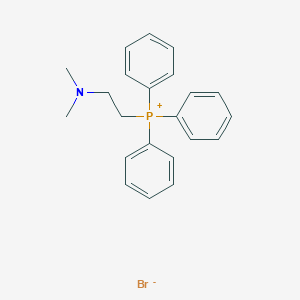
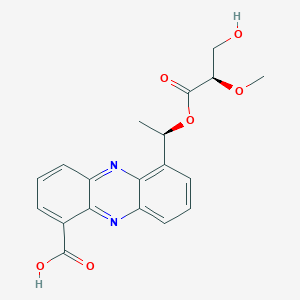

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)